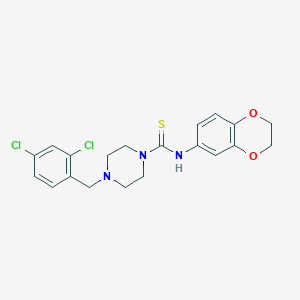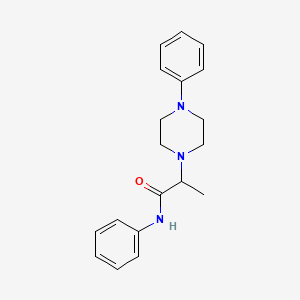
4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex molecules typically involves multiple steps, including cyclization, substitution reactions, and the use of catalysts to achieve the desired structure. For instance, the synthesis of N-aryl piperazine derivatives, akin to the target compound, often involves reactions with arylisocyanates or arylisothiocyanates following initial cyclization and bromination steps to introduce the desired functional groups (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like LC-MS, NMR, IR, and mass spectra. These methods confirm the presence of specific functional groups and the overall molecular architecture. The structure is crucial for understanding the compound's reactivity and interaction with other molecules (Babu, Srinivasulu, & Kotakadi, 2015).
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to 4-(2,4-dichlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide, has demonstrated promising antimicrobial and antiviral activities. A study by Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with febuxostat, evaluating their antiviral against Tobacco mosaic virus (TMV) and antimicrobial activities. The study found that certain derivatives exhibited potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Reddy et al., 2013).
Neurological Applications
Another area of research has been the exploration of piperazine derivatives as ligands for dopamine receptors, which could have implications for neurological disorders. Hodgetts et al. (2001) prepared and screened a series of novel 6-(4-benzylpiperazin-1-yl)benzodioxanes at selected dopamine receptor subtypes, identifying compounds with high affinity and selectivity for the D(4) dopamine receptor subtype, potentially useful for treating disorders associated with dopamine dysregulation (Hodgetts et al., 2001).
Antipsychotic Potential
Compounds structurally related to this compound have been investigated for their potential antipsychotic properties. Norman et al. (1996) evaluated a series of substituted benzamides for their ability to bind to dopamine and serotonin receptors, investigating their potential as atypical antipsychotic agents. This research highlights the versatility of piperazine derivatives in addressing complex neurological conditions (Norman et al., 1996).
Antihypertensive Intermediate
In the development of antihypertensive agents, an improved process for synthesizing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine was described by Ramesh et al. (2006). This compound serves as an important intermediate in the preparation of Doxazosin, an antihypertensive drug, demonstrating the role of such derivatives in synthesizing therapeutically relevant compounds (Ramesh et al., 2006).
Hypoglycemic and Antimicrobial Activities
Al-Abdullah et al. (2015) synthesized N-(1-adamantyl)carbothioamide derivatives, including reactions with piperazine, evaluating their antimicrobial and hypoglycemic activities. This research indicates the potential for using piperazine derivatives in developing treatments for diabetes and infections (Al-Abdullah et al., 2015).
properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-15-2-1-14(17(22)11-15)13-24-5-7-25(8-6-24)20(28)23-16-3-4-18-19(12-16)27-10-9-26-18/h1-4,11-12H,5-10,13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUHOWHQKRRNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(=S)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![1-(4-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4630160.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-2-(4-pyridinyl)quinoline](/img/structure/B4630170.png)

![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4630224.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![5-bromo-2-methoxy-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4630250.png)
![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B4630257.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)